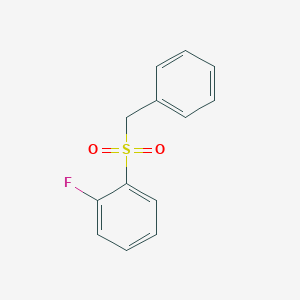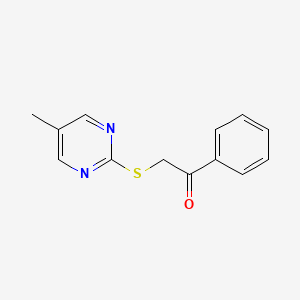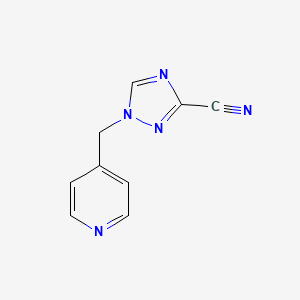
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide (CPP-115) is a novel, potent, and selective inhibitor of the enzyme, gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in the concentration of GABA in the brain, which has been shown to have therapeutic potential in various neurological and psychiatric disorders.
Mecanismo De Acción
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide works by inhibiting the enzyme GABA-AT, which is responsible for the degradation of GABA. By inhibiting GABA-AT, this compound leads to an increase in the concentration of GABA in the brain, which has been shown to have anxiolytic, anticonvulsant, and antiepileptic effects.
Biochemical and Physiological Effects:
The increase in GABA concentration in the brain following the administration of this compound has been shown to have various biochemical and physiological effects. These include the modulation of neuronal excitability, the regulation of neurotransmitter release, and the modulation of synaptic plasticity. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide is its selectivity for GABA-AT, which reduces the potential for off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-N-(furan-2-ylmethyl)acetamide. One potential direction is the investigation of its therapeutic potential in other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Additionally, the development of more water-soluble derivatives of this compound could improve its pharmacokinetic properties and increase its potential for clinical use. Finally, the investigation of the long-term effects of this compound on neuronal function and behavior could provide valuable insights into its potential as a therapeutic agent.
Métodos De Síntesis
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide can be synthesized using a multi-step process involving the reaction of furfurylamine with cyclopentanone to form N-cyclopentylfurfurylamine. This intermediate is then reacted with chloroacetyl chloride to form this compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, this compound has been shown to increase the concentration of GABA in the brain, leading to anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
N-cyclopentyl-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)13(11-5-2-3-6-11)9-12-7-4-8-15-12/h4,7-8,11H,2-3,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPUCVCDLXPKMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


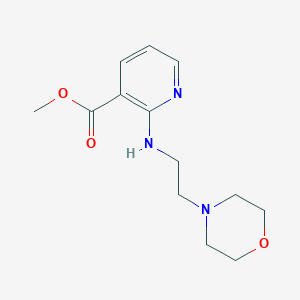
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
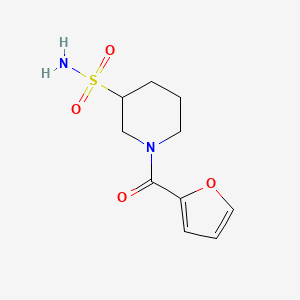
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
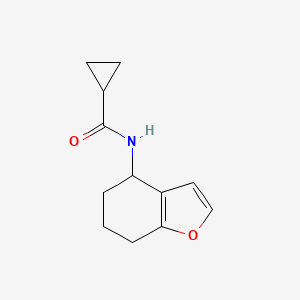
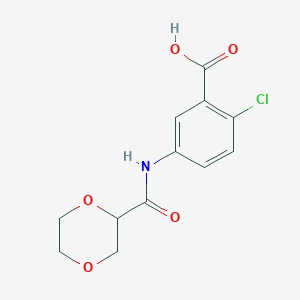

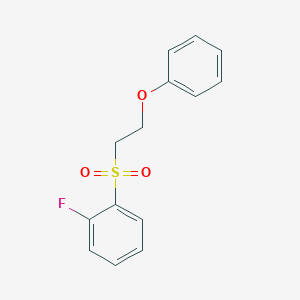
![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
